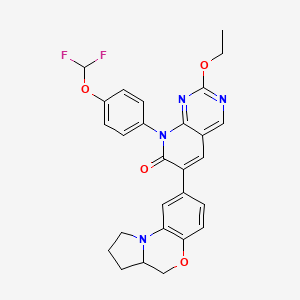

Mat2A-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H24F2N4O4 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

6-(2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzoxazin-8-yl)-8-[4-(difluoromethoxy)phenyl]-2-ethoxypyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C27H24F2N4O4/c1-2-35-27-30-14-17-12-21(16-5-10-23-22(13-16)32-11-3-4-19(32)15-36-23)25(34)33(24(17)31-27)18-6-8-20(9-7-18)37-26(28)29/h5-10,12-14,19,26H,2-4,11,15H2,1H3 |

InChI Key |

LLNOSMJAMABNMK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=C(C=C4)OCC6N5CCC6 |

Origin of Product |

United States |

Foundational & Exploratory

Mat2A-IN-14: A Sonically Activated Degrader of Methionine Adenosyltransferase 2A

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mat2A-IN-14, also identified as compound H3, is a novel small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A) exhibiting a unique mechanism of action. Unlike conventional enzyme inhibitors that modulate protein function, this compound acts as a sonically activated degrader. Upon exposure to sonication, it generates reactive oxygen species (ROS), which in turn leads to the specific and rapid degradation of the MAT2A protein. This innovative approach has demonstrated significant potential in cellular models, markedly enhancing the anti-proliferative effects of MAT2A inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in all mammalian cells. SAM is a critical metabolite involved in numerous cellular processes, including DNA, RNA, and protein methylation. Due to its central role in cellular metabolism and proliferation, MAT2A has emerged as a promising therapeutic target in oncology, particularly for cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP-deleted cancers accumulate methylthioadenosine (MTA), which partially inhibits PRMT5, making these tumors exquisitely dependent on MAT2A for survival—a concept known as synthetic lethality.

This compound represents a novel strategy for targeting MAT2A. Its sonication-dependent degradation mechanism offers a spatially and temporally controllable means of ablating MAT2A protein levels, potentially minimizing off-target effects and overcoming resistance mechanisms associated with traditional inhibitors.

Mechanism of Action

The primary mechanism of action of this compound is its function as a sonically activated degrader. In its inactive state, the compound can bind to MAT2A. However, upon sonication, this compound is specifically designed to generate reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[1] This localized burst of ROS leads to the oxidative degradation of the cellular MAT2A protein.[1]

This targeted protein degradation results in a significant depletion of the intracellular pool of MAT2A, thereby inhibiting the production of SAM. The reduction in SAM levels has profound downstream effects, including the disruption of essential methylation reactions required for cancer cell proliferation and survival. In the context of MTAP-deleted cancers, the depletion of MAT2A exacerbates the already compromised PRMT5 activity, leading to a potent anti-tumor effect.

Caption: Mechanism of action of this compound as a sonically activated degrader.

Data Presentation

The following tables summarize the key quantitative data for this compound (compound H3) based on published findings.[1][2]

| In Vitro Activity | Value | Cell Line | Conditions |

| MAT2A Depletion | 87% | Human Colon Cancer Cells | With Sonication |

| Anti-proliferative IC₅₀ | 0.35 µM | HCT-116 | Without Sonication |

| Anti-proliferative IC₅₀ | 0.04 µM | HCT-116 | With 4 min Sonication |

| In Vivo Pharmacokinetics & Efficacy | Value | Model |

| Bioavailability | 77% | Xenograft Model |

| Tumor Regression | 31% | Xenograft Colon Tumor Model |

| Dosage for Tumor Regression | 10 mg/kg | Xenograft Colon Tumor Model |

Experimental Protocols

In Vitro MAT2A Degradation Assay

Objective: To determine the extent of MAT2A protein degradation in cells treated with this compound and sonication.

Materials:

-

HCT-116 human colon cancer cells

-

This compound (compound H3)

-

Cell culture medium (e.g., McCoy's 5A) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against MAT2A

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Ultrasonic bath or probe sonicator

Procedure:

-

Cell Culture and Treatment:

-

Plate HCT-116 cells in appropriate culture dishes and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound for a specified duration.

-

-

Sonication:

-

Expose the treated cells to sonication for a defined period (e.g., 4 minutes). Ensure consistent sonication parameters (frequency, power) across experiments.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to the cells and incubate on ice to ensure complete lysis.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against MAT2A overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the MAT2A band intensity to the loading control.

-

Calculate the percentage of MAT2A degradation relative to the untreated control.

-

Caption: Experimental workflow for in vitro MAT2A degradation assay.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound with and without sonication.

Materials:

-

HCT-116 cells

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed HCT-116 cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

-

Sonication:

-

For the sonication group, expose the 96-well plate to sonication for the desired duration.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control.

-

Plot the cell viability against the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

-

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

-

HCT-116 cells

-

Matrigel

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of HCT-116 cells mixed with Matrigel into the flank of the mice.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups according to the dosing schedule (e.g., daily, via oral gavage or intraperitoneal injection).

-

-

Tumor Measurement:

-

Measure tumor dimensions with calipers at regular intervals.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Monitoring:

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Study Termination and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histology, western blotting).

-

Calculate tumor growth inhibition and/or regression.

-

Conclusion

This compound is a pioneering example of a sonically activated degrader targeting MAT2A. Its unique mechanism of action, which leverages external energy to induce protein degradation, offers a novel paradigm in precision medicine. The data presented herein highlights its potent anti-proliferative effects in vitro and its promising efficacy in vivo. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other sonically activated therapeutics. Further investigation is warranted to fully elucidate its therapeutic potential and to optimize its application in a clinical setting.

References

The Role of MAT2A in MTAP-Deleted Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The homozygous co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the CDKN2A tumor suppressor, an event occurring in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be therapeutically exploited.[1][2] This event leads to the accumulation of the metabolite 5'-methylthioadenosine (MTA), which endogenously inhibits the protein arginine methyltransferase 5 (PRMT5). This partial inhibition sensitizes cancer cells to further disruption of the PRMT5 pathway, establishing a synthetic lethal relationship with methionine adenosyltransferase 2A (MAT2A). MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor and a critical co-substrate for PRMT5.[3][4][5] Inhibiting MAT2A in MTAP-deleted tumors depletes the cellular SAM pool, leading to a profound suppression of PRMT5 activity. This triggers a cascade of downstream events, including aberrant mRNA splicing, DNA damage, and cell cycle arrest, ultimately resulting in selective cancer cell death.[1][2][6] This guide provides an in-depth overview of the MAT2A-MTAP synthetic lethal axis, associated signaling pathways, quantitative data, and key experimental protocols relevant to drug discovery and development in this domain.

The Core Mechanism: Synthetic Lethality in the MAT2A-PRMT5 Axis

The basis for targeting MAT2A in MTAP-deleted cancers lies in the concept of synthetic lethality, where the loss of two genes (or the loss of one gene and the inhibition of another) is lethal to a cell, while the loss of either one alone is not.

The Role of MTAP and the Consequence of its Deletion

In normal cells, MTAP is a key enzyme in the methionine salvage pathway. It catabolizes MTA, a byproduct of polyamine synthesis, into adenine and 5-methylthioribose-1-phosphate (MTR-1-P), which are then recycled to regenerate methionine and adenine.[7] The MTAP gene is located on chromosome 9p21, in close proximity to the CDKN2A tumor suppressor gene.[3] Due to this proximity, MTAP is frequently co-deleted with CDKN2A in a wide range of cancers, including glioblastoma, pancreatic cancer, non-small cell lung cancer (NSCLC), and bladder cancer.[3][8]

The loss of MTAP function leads to the intracellular accumulation of its substrate, MTA.[9][10] MTA is structurally similar to SAM and acts as a competitive inhibitor of several methyltransferases, with a particular potency and selectivity for PRMT5.[10][11][12] This accumulation of MTA creates a unique metabolic state in MTAP-deleted cancer cells, where PRMT5 activity is partially suppressed.[5][9]

MAT2A, SAM, and PRMT5-Dependent Methylation

MAT2A is the enzyme responsible for synthesizing the vast majority of SAM in most tissues.[3][13] SAM is the universal methyl-group donor for all methylation reactions in the cell, including the methylation of proteins, lipids, and nucleic acids. PRMT5, a type II arginine methyltransferase, utilizes SAM to catalyze the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[12][14] These SDMA marks are critical for regulating a variety of essential cellular processes, including:

-

mRNA Splicing: PRMT5 methylates components of the spliceosome complex, which is essential for proper pre-mRNA processing.[1][9]

-

DNA Damage Response: PRMT5 activity is implicated in DNA repair pathways.[13]

-

Cell Cycle Regulation: It plays a role in controlling cell cycle progression.[3]

-

Transcription and Translation: PRMT5-mediated methylation influences gene expression at multiple levels.[3][14]

The Synthetic Lethal Interaction

In MTAP-deleted cancers, the elevated MTA levels create a hypomorphic state for PRMT5, where its activity is chronically and partially inhibited.[3] The cancer cells adapt to and become dependent on this attenuated but still critical PRMT5 function. This creates a vulnerability.

Targeting MAT2A with a small molecule inhibitor in this context delivers a second, potent blow to PRMT5 activity. By inhibiting MAT2A, the production of SAM is drastically reduced.[1][6] The resulting depletion of the PRMT5 co-substrate SAM, combined with the competitive inhibition by accumulated MTA, leads to a profound and synergistic inhibition of PRMT5.[5][7] This severe disruption of PRMT5 function is unsustainable for the cancer cells, leading to cell cycle arrest and apoptosis.[15][16]

The diagram below illustrates this synthetic lethal relationship.

Caption: The MAT2A-MTAP Synthetic Lethal Pathway.

Quantitative Analysis of MAT2A Inhibition

The selective effect of MAT2A inhibitors on MTAP-deleted cancer cells has been quantified across numerous preclinical studies. These studies consistently demonstrate a therapeutic window between MTAP-deleted and MTAP-wildtype models.

| Compound | Model | MTAP Status | Metric | Value | Reference |

| AG-270 | HCT116 Isogenic Pair | Deleted (-/-) | Growth IC50 | 260 nM | [17] |

| AG-270 | HCT116 Isogenic Pair | Wild-Type (+/+) | Growth IC50 | >50 µM | [9] |

| AG-270 | Patient-Derived Xenografts | Deleted | Tumor Growth | Efficacious Inhibition | [9] |

| AG-270 | Phase I Clinical Trial | Deleted | Plasma SAM Reduction | 54% to 70% | [18][19] |

| AG-270 | Phase I Clinical Trial | Deleted | Disease Control Rate (16 wks) | 17.5% | [18] |

| GH56 (PRMT5i) | Cell Panel | Deleted | SDMA IC50 | 0.8 - 3 nM | [20] |

| GH56 (PRMT5i) | Cell Panel | Wild-Type | SDMA IC50 | >100-fold selective | [20] |

| IDE397 | Phase 1 Expansion (Urothelial & Lung) | Deleted | Overall Response Rate | ~39% | [21] |

| IDE397 | Phase 1 Expansion (Urothelial & Lung) | Deleted | Disease Control Rate | ~94% | [21] |

Downstream Effects and Therapeutic Implications

The profound inhibition of PRMT5 in MTAP-deleted cells following MAT2A blockade triggers several key downstream events that contribute to the anti-tumor effect.

-

Splicing Perturbations: Inhibition of PRMT5 disrupts the methylation of spliceosome components, leading to widespread intron detention and alternative splicing events.[1][4][9] This is particularly detrimental for genes involved in cell cycle regulation and the DNA damage response.[9] An inefficient splicing of MDM4 mRNA has been observed, which can lead to the stabilization of the p53 tumor suppressor protein.[5][16]

-

DNA Damage and Mitotic Defects: MAT2A inhibition has been shown to induce DNA damage and defects in mitosis, providing a rationale for combination therapies.[1][2][3]

-

Combination Strategies: The induction of DNA damage and cell cycle dysregulation by MAT2A inhibitors provides a strong rationale for combination therapies. Synergy has been demonstrated both in vitro and in vivo with taxanes (antimitotic agents) and could potentially be explored with PARP inhibitors, given the link between PRMT5 and the DNA damage response.[2][9][13]

Key Experimental Protocols

Validating the activity of MAT2A inhibitors and characterizing their effects requires a suite of specialized assays. Below are outlines of essential protocols.

Protocol: MAT2A Enzyme Activity Assay (Colorimetric)

This protocol measures the inorganic phosphate (Pi) generated from the MAT2A-catalyzed conversion of ATP to SAM.

-

Reagent Preparation:

-

Prepare 1x MAT2A Assay Buffer from a 5x stock.

-

Dilute recombinant human MAT2A enzyme to the desired concentration (e.g., 60 ng/µl) in 1x Assay Buffer on ice.

-

Prepare serial dilutions of the test inhibitor at 5x the final desired concentration in a solution containing the same percentage of DMSO as the vehicle control.

-

Prepare a master mix containing ATP and L-Methionine substrates (e.g., final concentration of 75 µM each).

-

-

Assay Procedure (384-well plate format):

-

Add 5 µl of the 5x inhibitor dilution or vehicle to appropriate wells ("Test Inhibitor" and "Positive Control"). Add diluent solution to "Blank" wells.

-

Add 10 µl of diluted MAT2A enzyme to "Test Inhibitor" and "Positive Control" wells. Add 10 µl of 1x Assay Buffer to "Blank" wells.

-

Incubate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µl of the ATP/L-Methionine master mix to all wells.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect phosphate by adding 50 µl of a colorimetric detection reagent (e.g., malachite green-based).

-

Incubate for 15 minutes at room temperature to allow color to develop.

-

-

Data Acquisition:

-

Read the absorbance at 630 nm using a microplate reader.

-

Subtract the "Blank" value from all readings and plot the inhibitor concentration versus percent inhibition to determine the IC50.

-

(Protocol adapted from commercially available kits).[22][23]

Protocol: PRMT5 Cellular Activity Assay (Western Blot)

This protocol assesses the inhibition of PRMT5 in cells by measuring the level of symmetric dimethylarginine (SDMA) on target proteins.

-

Cell Culture and Treatment:

-

Plate MTAP-deleted and MTAP-wildtype cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a dose range of the test compound (MAT2A or PRMT5 inhibitor) for a specified duration (e.g., 48-72 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against pan-SDMA (Symmetric Dimethyl Arginine) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis:

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Quantify band intensities to determine the reduction in global SDMA levels relative to the vehicle-treated control.

-

(Protocol based on standard Western Blotting procedures and application notes).[5][24]

Protocol: Quantification of Intracellular Metabolites (LC-MS/MS)

This protocol outlines the gold-standard method for measuring levels of MTA, SAM, and S-adenosylhomocysteine (SAH).

-

Cell Culture and Metabolite Extraction:

-

Plate cells (e.g., 1-2 million per well in a 6-well plate) and treat with the inhibitor as required.

-

Aspirate media and quickly wash cells with ice-cold saline.

-

Immediately add 1 ml of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the plate and place on dry ice.

-

Scrape the cells in the extraction solvent, transfer to a microfuge tube, and vortex vigorously.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at maximum speed for 15 minutes at 4°C.

-

-

Sample Preparation:

-

Transfer the supernatant (containing the metabolites) to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable buffer for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatography system coupled to a triple-quadrupole mass spectrometer.

-

Separate metabolites using a suitable column (e.g., HILIC or reverse-phase).

-

Detect and quantify MTA, SAM, and SAH using multiple reaction monitoring (MRM) mode with established mass transitions for each metabolite.

-

-

Data Analysis:

-

Generate standard curves for each metabolite using pure standards.

-

Calculate the concentration of each metabolite in the samples by comparing peak areas to the standard curve.

-

Normalize data to the cell number or total protein content of the original sample.

-

(Protocol based on standard metabolomics workflows).[25][26]

The diagram below outlines a typical experimental workflow for evaluating a novel MAT2A inhibitor.

Caption: Experimental workflow for MAT2A inhibitor evaluation.

Alternative Strategy: MTA-Cooperative PRMT5 Inhibitors

A parallel and highly promising drug development strategy involves creating small molecules that specifically and cooperatively bind to the PRMT5-MTA complex.[11] These inhibitors, such as MRTX1719, are designed to stabilize the inactive conformation of PRMT5 that is formed when MTA is bound.[11]

This approach offers enhanced selectivity because the target complex (PRMT5-MTA) is only abundant in MTAP-deleted cells where MTA accumulates.[12][27] In normal, MTAP-proficient cells, MTA levels are low, meaning the drug target is scarce, which is predicted to result in a wider therapeutic index.[12]

Caption: Logic of MTA-Cooperative PRMT5 Inhibition.

Conclusion

The synthetic lethal relationship between MAT2A and MTAP deletion represents a major advancement in precision oncology. It provides a clear, rational therapeutic hypothesis for a significant patient population across numerous cancer types. The development of both potent MAT2A inhibitors and novel MTA-cooperative PRMT5 inhibitors has validated this axis as a druggable target. Ongoing clinical trials are evaluating the efficacy of these agents, both as monotherapies and in combination, with early results showing promising signals of anti-tumor activity.[18][21] Further research into downstream biomarkers and rational combination strategies will be critical to maximizing the clinical potential of targeting this key cancer vulnerability.

References

- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sherlock.whitman.edu [sherlock.whitman.edu]

- 3. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ideayabio.com [ideayabio.com]

- 8. medtechalert.com [medtechalert.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]

- 19. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 25. researchgate.net [researchgate.net]

- 26. MTAP inhibitor MTDIA expands anti-cancer efficacy of MAT2a inhibitors to MTAP+/+ cancers and inhibits PRMT5 - American Chemical Society [acs.digitellinc.com]

- 27. google.com [google.com]

An In-depth Technical Guide on the Effect of MAT2A Inhibition on S-adenosylmethionine (SAM) Levels

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Mat2A-IN-14" is not available in the public domain. This guide provides a comprehensive overview of the effects of well-characterized, potent, and selective MAT2A inhibitors on S-adenosylmethionine (SAM) levels, drawing upon published preclinical and clinical data for representative compounds. The principles, pathways, and methodologies described herein are directly applicable to the study of any novel MAT2A inhibitor.

Executive Summary

Methionine adenosyltransferase 2A (MAT2A) is the rate-limiting enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all mammalian cells.[1][2] SAM is a critical metabolite for numerous biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids.[2] Dysregulation of MAT2A and the methionine cycle is frequently observed in various cancers, making MAT2A a compelling therapeutic target.[3] Pharmacological inhibition of MAT2A directly blocks the production of SAM, leading to a significant reduction in intracellular and systemic SAM levels.[2][3] This depletion of the cellular methylation potential forms the basis of the anti-proliferative effects of MAT2A inhibitors, which exhibit a particularly potent synthetic lethal interaction in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] This document details the core mechanism of MAT2A inhibition, presents quantitative data on SAM reduction by exemplar inhibitors, outlines the downstream consequences, and provides detailed protocols for the quantification of SAM.

The Role of MAT2A in the Methionine Cycle

MAT2A catalyzes the conversion of L-methionine and adenosine triphosphate (ATP) into SAM.[1] This reaction is the committed step in the methionine cycle. SAM then serves as the primary donor for methyltransferases. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. Homocysteine can then be remethyled to regenerate methionine, completing the cycle.[2]

Quantitative Effect of MAT2A Inhibitors on SAM Levels

The primary pharmacodynamic effect of a MAT2A inhibitor is the reduction of SAM. This effect has been quantified for several compounds in both preclinical models and human clinical trials. Potent inhibitors can achieve a rapid and substantial decrease in both intracellular and circulating plasma SAM levels.

| Compound | Model System | Dose / Concentration | Observed Effect on SAM Levels | Reference |

| AG-270 | Phase 1 Clinical Trial (MTAP-deleted tumors) | 50-200 mg QD (oral) | 65-74% decrease in plasma SAM concentration. | |

| AG-270 | Phase 1 Clinical Trial (MTAP-deleted tumors) | Various doses | Maximal reductions in plasma SAM ranged from 51% to 71% .[4] | [4] |

| AG-270 | Phase 1 Clinical Trial (MTAP-deleted tumors) | Various doses | Maximal reductions in plasma SAM concentrations ranged from 54% to 70% .[5] | [5] |

| PF-9366 | H520 Lung Carcinoma Cells | 6-hour treatment | IC50 for cellular SAM production was 1.2 µM .[6] | [6] |

| PF-9366 | Huh-7 Liver Carcinoma Cells | 6-hour treatment | IC50 for SAM synthesis inhibition was 225 nM .[6] | [6] |

| PF-9366 | MLL-rearranged leukemia cells | 15 µM for 6 days | Significant reduction in intracellular SAM levels .[7] | [7] |

| FIDAS-5 | LS174T Colon Cancer Cells | 3 µM for 36 hours | Reduces the levels of both SAM and SAH.[8][9] | [8][9] |

| FIDAS-5 | Athymic Nude Mice | 20 mg/kg (oral) for 1 week | Significantly lower liver SAM levels.[8][10] | [8][10] |

Downstream Consequence: Synthetic Lethality in MTAP-Deleted Cancers

The anti-tumor efficacy of MAT2A inhibitors is most pronounced in cancers with homozygous deletion of the MTAP gene, which occurs in approximately 15% of all human cancers.[3] This creates a state of synthetic lethality.

-

MTAP Deletion: Loss of the MTAP enzyme prevents the salvage of adenine and methionine from its substrate, 5'-methylthioadenosine (MTA).

-

MTA Accumulation: This leads to a significant accumulation of intracellular MTA.[3]

-

PRMT5 Inhibition: MTA is a potent endogenous inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[3]

-

SAM Dependency: The accumulation of MTA makes PRMT5 activity exquisitely dependent on high concentrations of its substrate, SAM.[3]

-

Synthetic Lethality: By inhibiting MAT2A and drastically reducing SAM levels, the residual activity of PRMT5 is effectively eliminated, leading to impaired mRNA splicing, DNA damage, and selective cancer cell death.[3]

Experimental Protocols for SAM Quantification

Accurate measurement of intracellular SAM is critical for evaluating the pharmacodynamic effect of MAT2A inhibitors. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity. Enzyme-Linked Immunosorbent Assay (ELISA) offers a higher-throughput alternative.

Protocol 1: Quantification of Intracellular SAM by LC-MS/MS

This protocol is a synthesized methodology based on established and validated assays.[11][12][13]

1. Sample Preparation (Cell Lysates): a. Culture cells to the desired density and apply MAT2A inhibitor treatment for the specified duration. b. Aspirate culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Harvest cells by scraping or trypsinization, then centrifuge at 2,000 x g for 10 minutes at 4°C. d. Resuspend the cell pellet in a known volume of ice-cold PBS. A cell count should be performed for normalization. e. Lyse the cells via sonication or by adding 3-5 volumes of an ice-cold extraction solution (e.g., 80% methanol or an acetone-based solution).[11] f. Add a deuterated internal standard (e.g., d3-SAM) to each sample to account for extraction efficiency and matrix effects.[11] g. Vortex vigorously for 10 minutes and incubate at 4°C for at least 10 minutes to precipitate proteins.[11] h. Centrifuge at >13,000 x g for 10 minutes at 4°C. i. Carefully transfer the clear supernatant to a new tube for analysis.

2. LC-MS/MS Analysis: a. Chromatography: Use a column suitable for polar molecules, such as a hydrophilic-interaction liquid chromatography (HILIC) column.[13] b. Mobile Phase: Employ a binary gradient elution, typically with acetonitrile and an aqueous buffer containing a modifier like formic acid or ammonium formate. c. Mass Spectrometry: Operate the instrument in positive electrospray ionization (ESI+) mode. d. Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-product ion transitions for SAM and its internal standard.

3. Quantification: a. Generate a standard curve using known concentrations of SAM. b. Calculate the ratio of the peak area of endogenous SAM to the peak area of the d3-SAM internal standard for all samples and standards. c. Determine the concentration of SAM in the samples by interpolating from the standard curve. d. Normalize the final concentration to the initial cell number or total protein content of the lysate.

Protocol 2: Quantification of SAM by Competitive ELISA

This protocol is based on commercially available kits and provides a high-throughput alternative to LC-MS/MS.[14][15][16]

1. Sample and Reagent Preparation: a. Prepare cell lysates as described in Protocol 5.1 (steps 1a-1i), but use a lysis buffer compatible with immunoassays (typically PBS-based). b. Prepare a serial dilution of the provided SAM standard to generate a standard curve. c. Dilute samples as necessary in the provided assay diluent. Normal plasma or serum samples may require a 2- to 10-fold dilution.[14]

2. Assay Procedure (Competitive Format): a. Add 50 µL of standards, controls, and unknown samples to the wells of a microplate pre-coated with a SAM conjugate. b. Incubate for 10 minutes at room temperature on an orbital shaker.[14] c. Add 50 µL of a diluted anti-SAM primary antibody to each well. The free SAM in the sample competes with the plate-bound SAM for antibody binding. d. Incubate for 1 hour at room temperature on an orbital shaker.[14] e. Wash the plate 3-5 times with wash buffer to remove unbound antibody and other components. f. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody to each well. g. Incubate for 30-60 minutes at room temperature. h. Wash the plate 3-5 times with wash buffer. i. Add 90-100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 10-20 minutes.[15][17] j. Stop the reaction by adding 50 µL of stop solution. k. Read the absorbance at 450 nm on a microplate reader.

3. Quantification: a. The signal is inversely proportional to the amount of SAM in the sample. b. Generate a standard curve by plotting the absorbance versus the log of the standard concentration. c. Calculate the SAM concentration in the samples by interpolating from the standard curve.

Conclusion

Inhibition of the MAT2A enzyme is a direct and effective strategy for depleting cellular pools of S-adenosylmethionine. As demonstrated by extensive data from compounds like AG-270 and PF-9366, this inhibition leads to a rapid and quantifiable reduction in SAM levels, both in vitro and in vivo. This primary pharmacodynamic effect underpins the therapeutic rationale for MAT2A inhibitors, particularly for inducing synthetic lethality in MTAP-deleted cancers. The robust and validated methodologies of LC-MS/MS and ELISA provide the necessary tools for researchers and drug developers to accurately assess target engagement and the biological impact of novel MAT2A inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FIDAS-5 [sobekbio.com]

- 10. FIDAS-5 | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]

- 11. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Hydrophilic-interaction Chromatography Tandem Mass Spectrometry Method for Quantitation of Serum s-Adenosylmethionine in Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. ELISA Kit for S-Adenosyl Methionine (SAM) | CEG414Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 16. S-Adenosylmethionine (SAM) ELISA Kit [cellbiolabs.com]

- 17. abbexa.com [abbexa.com]

Foundational Research on MAT2A Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MAT2A is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1] In cancer, dysregulated metabolism and epigenetic alterations are common hallmarks, positioning MAT2A at a critical nexus of tumorigenesis.[2] This technical guide provides an in-depth overview of the foundational research on MAT2A inhibitors, detailing their mechanism of action, key preclinical and clinical findings, and the experimental protocols used for their evaluation.

The MAT2A-MTAP Synthetic Lethal Relationship

The therapeutic rationale for targeting MAT2A in oncology is primarily centered on the concept of synthetic lethality in the context of MTAP-deleted cancers.[3] MTAP is an enzyme involved in the methionine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A, an event that occurs in approximately 15% of all human cancers.[4][5]

In healthy cells, MTAP metabolizes methylthioadenosine (MTA), a byproduct of polyamine synthesis. However, in MTAP-deleted cancer cells, MTA accumulates to high levels.[4] This accumulation leads to the partial inhibition of another crucial enzyme, protein arginine methyltransferase 5 (PRMT5). PRMT5 is a major consumer of SAM and is responsible for the symmetric dimethylation of arginine residues on a variety of proteins, including those involved in RNA splicing.[3][4]

The partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells exquisitely dependent on a steady supply of SAM to maintain residual PRMT5 activity, which is essential for their survival. By inhibiting MAT2A, the primary producer of SAM, the intracellular concentration of SAM is significantly reduced. This dual insult—MTA-mediated partial inhibition of PRMT5 and MAT2A inhibitor-induced depletion of SAM—leads to a profound suppression of PRMT5 activity, triggering a cascade of events including aberrant RNA splicing, DNA damage, cell cycle arrest, and ultimately, selective cancer cell death.[3][6] This selective vulnerability of MTAP-deleted cells to MAT2A inhibition is a classic example of synthetic lethality.[4]

Key MAT2A Inhibitors in Development

Several small molecule inhibitors of MAT2A have been developed and are in various stages of preclinical and clinical evaluation.

AG-270 (Ivosidenib)

AG-270 is a first-in-class, oral, potent, and reversible allosteric inhibitor of MAT2A.[7] Preclinical studies have demonstrated that AG-270 effectively reduces intracellular SAM levels and selectively inhibits the proliferation of MTAP-null cancer cells both in vitro and in vivo.[7][8] In a phase I clinical trial, AG-270 showed a manageable safety profile and provided preliminary evidence of clinical activity in patients with advanced malignancies harboring MTAP deletions, with maximal reductions in plasma SAM concentrations ranging from 54% to 70%.[5][9]

IDE397

IDE397 is another potent and selective MAT2A inhibitor that has shown promising anti-tumor activity in preclinical models of MTAP-deleted cancers.[10] Clinical data from a phase 1/2 trial demonstrated encouraging responses in patients with MTAP-deletion urothelial and non-small cell lung cancer (NSCLC).[11] The overall response rate (ORR) in evaluable patients was approximately 39%, with a disease control rate (DCR) of about 94%.[6]

SCR-7952

SCR-7952 is a novel, highly selective MAT2A inhibitor with potent anti-tumor effects in preclinical models of MTAP-deleted cancers.[12][13] It has demonstrated robust tumor growth inhibition in xenograft models, outperforming AG-270 in some studies.[12][14] A key advantage of SCR-7952 appears to be its favorable safety profile, with less impact on bilirubin levels compared to AG-270.[12][13]

Quantitative Data on MAT2A Inhibitors

The following tables summarize key quantitative data for prominent MAT2A inhibitors from preclinical studies.

Table 1: In Vitro Potency of MAT2A Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | MTAP Status | Reference(s) |

| AG-270 | MAT2A Enzyme | Biochemical | 14 | - | - | [15] |

| Cellular SAM | Cell-based | 20 | HCT116 | MTAP-null | [15] | |

| Cell Proliferation | Cell-based | 260 | Various | MTAP-null | [3] | |

| Cell Proliferation | Cell-based | >1000 | HT-29 | MTAP-WT | [3] | |

| IDE397 | MAT2A Enzyme | Biochemical | - | - | - | - |

| Cell Proliferation | Cell-based | - | Various | MTAP-deleted | [10][11] | |

| SCR-7952 | MAT2A Enzyme | Biochemical | 21 | - | - | [14] |

| Cellular SAM | Cell-based | 2 | HCT116 | MTAP-null | [14] | |

| Cell Proliferation | Cell-based | 53 | HCT116 | MTAP-null | [14] | |

| Cell Proliferation | Cell-based | 487.7 | HCT116 | MTAP-WT | [12] | |

| Cell Proliferation | Cell-based | 4.3 | H838 | MTAP-deleted | [12] | |

| Cell Proliferation | Cell-based | 19.7 | MIA PaCa-2 | MTAP-deleted | [12] | |

| Cell Proliferation | Cell-based | 123.1 | A549 | MTAP-deleted | [12] |

Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models

| Inhibitor | Dose & Regimen | Tumor Model | Tumor Growth Inhibition (TGI) % | Reference(s) |

| AG-270 | 200 mg/kg, q.d. | KP4 (Pancreatic, MTAP-null) | 67% | [8] |

| AG-270 | 200 mg/kg, q.d. | HCT116 (Colorectal, MTAP-/-) | 56% | [14] |

| SCR-7952 | 1 mg/kg, q.d. | HCT116 (Colorectal, MTAP-/-) | 72% | [14] |

| SCR-7952 | 0.5 mg/kg, q.d. | HCT116 (Colorectal, MTAP-/-) | 60.0% | [12] |

| SCR-7952 | 1 mg/kg, q.d. | HCT116 (Colorectal, MTAP-/-) | 62.7% | [12] |

| SCR-7952 | 3.0 mg/kg, q.d. | HCT116 (Colorectal, MTAP-/-) | 82.9% | [12] |

| Compound 30 | 20 mg/kg, q.d. | HCT116 (Colorectal, MTAP-deleted) | 60% | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of MAT2A inhibitors.

MAT2A Enzymatic Assay

This protocol is based on a colorimetric assay that measures the production of phosphate, a byproduct of the MAT2A-catalyzed reaction.

Materials:

-

Recombinant human MAT2A enzyme

-

ATP

-

L-Methionine

-

MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)[16][17]

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Test inhibitor compounds

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing MAT2A enzyme in assay buffer.

-

Add the test inhibitor at various concentrations to the wells of the microplate.

-

Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to each well.

-

Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a specific time (e.g., 60 minutes).[2][16]

-

Stop the reaction and add the phosphate detection reagent to each well.

-

Incubate for a short period to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (MTAP-deleted and MTAP-wildtype)

-

Complete cell culture medium

-

MTT reagent (5 mg/mL in PBS)[18]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18]

-

Test inhibitor compounds

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

-

Treat the cells with various concentrations of the MAT2A inhibitor for a specified period (e.g., 72 hours).[19]

-

After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[20]

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Model

Subcutaneous xenograft models in immunodeficient mice are widely used to evaluate the in vivo efficacy of anti-cancer agents.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line (e.g., HCT116 MTAP-/-)

-

Cell culture medium and PBS

-

Test inhibitor and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in PBS or a suitable medium.

-

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[21][22]

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21]

-

Administer the MAT2A inhibitor (e.g., orally, daily) to the treatment group and the vehicle to the control group.[11][12]

-

Measure tumor volume (typically calculated as (Length x Width²)/2) and body weight regularly (e.g., twice weekly).[21][22]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the inhibitor.

Immunohistochemistry for Symmetric Dimethylarginine (SDMA)

Immunohistochemistry (IHC) can be used to assess the pharmacodynamic effects of MAT2A inhibitors by measuring the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, in tumor tissues.[5][23]

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Primary antibody against SDMA

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohol washes.[24][25]

-

Perform antigen retrieval to unmask the epitope, for example, by heating the slides in citrate buffer.[24][25]

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Incubate the sections with a blocking solution to prevent non-specific antibody binding.

-

Incubate with the primary antibody against SDMA overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize the cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Analyze the staining intensity under a microscope to assess the levels of SDMA.

Conclusion

The foundational research on MAT2A inhibitors has established a strong rationale for their development as targeted therapies for MTAP-deleted cancers. The synthetic lethal approach offers a promising strategy to selectively eliminate cancer cells while sparing normal tissues. The preclinical and early clinical data for inhibitors such as AG-270, IDE397, and SCR-7952 are encouraging and have paved the way for ongoing and future clinical investigations. This technical guide provides a comprehensive overview of the core scientific principles, key data, and experimental methodologies that underpin this exciting area of oncology drug development. As our understanding of the intricate roles of MAT2A in cancer biology continues to grow, so too will the potential for innovative therapeutic interventions that exploit this metabolic vulnerability.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.ideayabio.com [ir.ideayabio.com]

- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.ideayabio.com [ir.ideayabio.com]

- 7. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IDEAYA Announces IDE397 Phase 1 Clinical Pharmacodynamic Data and Phase 2 Initiation of Darovasertib and Crizotinib Combination [prnewswire.com]

- 11. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SCR-7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S-adenosylmethionine-competitive or the methylthioadenosine-cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase-deleted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. broadpharm.com [broadpharm.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. yeasenbio.com [yeasenbio.com]

- 22. pubcompare.ai [pubcompare.ai]

- 23. researchgate.net [researchgate.net]

- 24. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 25. bosterbio.com [bosterbio.com]

The Epigenetic Landscape of MAT2A Inhibition: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical enzyme in cellular metabolism and a key regulator of epigenetic states. As the primary producer of S-adenosylmethionine (SAM), the universal methyl donor, MAT2A fuels essential methylation reactions that govern gene expression and protein function. Its inhibition disrupts these processes, leading to profound epigenetic reprogramming, particularly in the context of cancer. This technical guide provides an in-depth exploration of the epigenetic consequences of MAT2A inhibition, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways to empower researchers in this rapidly evolving field.

Introduction: MAT2A at the Crossroads of Metabolism and Epigenetics

MAT2A catalyzes the synthesis of SAM from methionine and ATP. SAM is the indispensable methyl donor for a vast array of cellular methylation events, including the methylation of DNA, RNA, and histones.[1] These epigenetic modifications are fundamental to the regulation of chromatin structure and gene expression. In numerous cancers, there is an increased reliance on the methionine cycle, rendering them vulnerable to the therapeutic targeting of MAT2A.[2] Inhibition of MAT2A depletes the intracellular SAM pool, which in turn attenuates the activity of methyltransferases, leading to significant alterations in the epigenetic landscape.[1] This guide delves into the core mechanisms of MAT2A's epigenetic influence and the measurable consequences of its inhibition.

The Core Signaling Pathway of MAT2A and its Inhibition

MAT2A's central role is the production of SAM, which is then utilized by various methyltransferases, including histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs), to modify chromatin. The product of this methylation reaction is S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases.[1] MAT2A inhibitors block the synthesis of SAM, leading to a decreased SAM/SAH ratio and subsequent inhibition of methyltransferase activity. This cascade of events culminates in altered histone and DNA methylation patterns and a reprogramming of the transcriptome.

Quantitative Effects of MAT2A Inhibition

The efficacy of MAT2A inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Furthermore, the downstream epigenetic and transcriptional effects can be measured through changes in histone methylation and gene expression levels.

Table 1: IC50 Values of MAT2A Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | MTAP Status | IC50 (nM) | Reference |

| AG-270 | HT-29 | Colorectal Cancer | +/+ | >300,000 | |

| AG-270 + MTDIA | HT-29 | Colorectal Cancer | +/+ | 228 | |

| AG-270 | MTAP-/- Cells | Various | -/- | 260 | |

| PF-9366 | MLL-AF4 | Leukemia | Not Specified | ~10,000 | [1] |

| PF-9366 | MLL-AF9 | Leukemia | Not Specified | ~15,000 | [1] |

| Compound 17 | HCT116 | Colorectal Cancer | -/- | 1,400 | [2] |

Table 2: Reported Changes in Histone Methylation and Gene Expression Upon MAT2A Inhibition

| Cell Line | Treatment | Target | Change | Method | Reference |

| H460/DDP, PC-9 | PF-9366 | H3K9me2 | Decrease | Western Blot | [3] |

| H460/DDP, PC-9 | PF-9366 | H3K36me3 | Decrease | Western Blot | [3] |

| H460/DDP | PF-9366 | CASP7 | Upregulation (log2 FC > 1) | RNA-seq | [3] |

| H460/DDP | PF-9366 | CASP8 | Upregulation (log2 FC > 1) | RNA-seq | [3] |

| MLL-AF4 | PF-9366 | CDKN1A/p21 | Upregulation | RNA-seq | [1] |

| MLL-AF4 | PF-9366 | CDK1 | Downregulation | RNA-seq | [1] |

| MLL-AF4/-AF9 | PF-9366 | MEIS1 | Decrease | RT-qPCR | [1] |

| MLL-AF4/-AF9 | PF-9366 | HOXA9 | Decrease | RT-qPCR | [1] |

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible data when studying the epigenetic effects of MAT2A inhibition.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Modifications

This protocol outlines the key steps for performing a ChIP-seq experiment to assess genome-wide changes in histone methylation following treatment with a MAT2A inhibitor.

Materials:

-

Cancer cell line of interest

-

MAT2A inhibitor and vehicle control (e.g., DMSO)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Antibodies specific to histone modifications of interest (e.g., H3K4me3, H3K9me2, H3K27me3, H3K36me3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

NGS library preparation kit

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency and treat with the MAT2A inhibitor or vehicle for the desired time.

-

Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the specific histone modification antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is for quantifying changes in the expression of specific genes following MAT2A inhibitor treatment.

Materials:

-

Treated and control cells from Section 4.1

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers (see Table 3 for examples)

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers.

-

qPCR Cycling: Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Table 3: Example Primer Sequences for RT-qPCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| MAT2A | CTGGCAGAACTACGCCGTAATG | GTGTGGACTCTGATGGGAAGCA | [4] |

| Housekeeping genes and other target gene primers should be designed using appropriate software and validated. |

Western Blotting for Histone Modifications

This protocol details the detection of global changes in histone methylation levels.

Materials:

-

Treated and control cells

-

Histone extraction buffer

-

SDS-PAGE gels (15% acrylamide)

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies against specific histone modifications and total histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Histone Extraction: Isolate histones from treated and control cells using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9me2, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Quantify the band intensities and normalize the levels of modified histones to the total histone H3 levels.

Logical Relationships in MAT2A Inhibition and Epigenetic Outcomes

The inhibition of MAT2A sets off a predictable chain of events that ultimately leads to altered cellular phenotypes. Understanding these logical relationships is key to interpreting experimental data and designing further studies.

Conclusion

The study of MAT2A inhibition and its epigenetic consequences is a vibrant area of research with significant therapeutic implications. This technical guide provides a foundational framework for researchers to explore this field, from understanding the core molecular pathways to implementing robust experimental methodologies. The provided data and protocols serve as a starting point for further investigation into the nuanced roles of MAT2A in health and disease. As our understanding of the epigenetic landscape continues to expand, the targeted modulation of enzymes like MAT2A will undoubtedly play an increasingly important role in the development of novel therapeutic strategies.

References

Mat2A-IN-14 and its Impact on Histone Methylation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular homeostasis and include the methylation of DNA, RNA, and proteins, most notably histones. The post-translational modification of histones through methylation plays a pivotal role in the epigenetic regulation of gene expression. Dysregulation of MAT2A and subsequent alterations in histone methylation patterns have been implicated in the pathogenesis of various diseases, particularly cancer. This has led to the development of MAT2A inhibitors as potential therapeutic agents. This technical guide provides an in-depth overview of the impact of MAT2A inhibition on histone methylation, with a focus on the inhibitor Mat2A-IN-14. Due to the limited public availability of specific data on this compound, this guide will also incorporate data from other well-characterized MAT2A inhibitors, such as PF-9366 and AG-270, to provide a comprehensive understanding of the therapeutic potential of targeting this pathway.

Introduction: The Role of MAT2A in Histone Methylation

MAT2A catalyzes the conversion of methionine and ATP into SAM.[1] SAM is the sole methyl group donor for histone methyltransferases (HMTs), which are responsible for adding methyl groups to lysine and arginine residues on histone tails. These methylation marks can either activate or repress gene transcription, depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation). For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation of histone H3 at lysine 27 (H3K27me3) is a hallmark of transcriptional repression.

Given its central role in producing the substrate for HMTs, the activity of MAT2A is intrinsically linked to the epigenetic landscape of a cell. Elevated MAT2A expression, observed in several cancers, can lead to aberrant histone methylation patterns, contributing to oncogenesis. Therefore, inhibiting MAT2A presents a promising strategy to reprogram the cancer epigenome.

This compound and Other MAT2A Inhibitors

This compound is a known inhibitor of MAT2A.[1] While specific biochemical and cellular data for this compound's direct effect on histone methylation are not extensively available in public literature, its mechanism of action is understood to be the reduction of intracellular SAM levels. This, in turn, is expected to globally affect histone methylation by limiting the substrate for HMTs.

To illustrate the quantitative impact of MAT2A inhibition on histone methylation, this guide will present data from studies on other potent and well-documented MAT2A inhibitors, PF-9366 and AG-270.

Data Presentation: Quantitative Effects of MAT2A Inhibitors

The following tables summarize the quantitative data on the effects of representative MAT2A inhibitors on enzyme activity, cell proliferation, and histone methylation levels in various cancer cell lines.

Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line | Cellular Assay | Endpoint | Reference |

| PF-9366 | MAT2A | 8 | HCT116 (MTAP-/-) | Cell Viability | Proliferation | [2] |

| AG-270 | MAT2A | 14 | HCT116 (MTAP-/-) | Cell Viability | Proliferation | [2] |

Table 2: Impact of MAT2A Inhibition on Histone Methylation Marks

| Inhibitor | Cell Line | Histone Mark | Change in Methylation | Assay | Reference |

| PF-9366 | MLL-rearranged Leukemia Cells | H3K79me2 | Decrease | Western Blot | [3] |

| AG-270 | HCT116 (MTAP-/-) | H3K27me3 | Decrease | Western Blot | [2] |

| PF-9366 | Osteosarcoma Cells | H3K27me3 | Decrease | Western Blot | [2] |

Signaling Pathways and Experimental Workflows

The MAT2A Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of MAT2A in the methionine cycle and its impact on histone methylation. Inhibition by compounds like this compound disrupts this pathway, leading to reduced SAM levels and altered epigenetic marks.

Caption: The MAT2A pathway, illustrating the central role of MAT2A in producing SAM and the inhibitory action of this compound.

Experimental Workflow for Assessing Histone Methylation

The diagram below outlines a typical experimental workflow to investigate the impact of a MAT2A inhibitor on global histone methylation levels using Western blotting.

Caption: A standard workflow for analyzing changes in histone methylation following treatment with a MAT2A inhibitor.

Experimental Protocols

Histone Extraction from Cultured Cells

This protocol describes the acid extraction method for isolating histone proteins from mammalian cells for subsequent analysis by Western blot.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3

-

0.2 N Hydrochloric Acid (HCl)

-

20% Trichloroacetic Acid (TCA)

-

Acetone, ice-cold

Procedure:

-

Cell Lysis:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in TEB at a concentration of 10^7 cells/mL.

-

Lyse cells on ice for 10 minutes with gentle agitation.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the nuclear pellet with TEB.

-

-

Acid Extraction:

-

Resuspend the nuclear pellet in 0.2 N HCl at a concentration of 4 x 10^7 nuclei/mL.

-

Incubate overnight at 4°C with gentle rotation.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the cellular debris.

-

Collect the supernatant containing the acid-soluble histones.

-

-

Protein Precipitation:

-

Add TCA to the supernatant to a final concentration of 20%.

-

Incubate on ice for 1 hour to precipitate the histones.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the histone pellet twice with ice-cold acetone.

-

Air-dry the pellet and resuspend in an appropriate buffer for downstream applications.

-

Western Blotting for Histone Modifications

This protocol provides a general procedure for detecting specific histone methylation marks via Western blotting.

Materials:

-

Histone extracts

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15% polyacrylamide)

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the histone modification of interest and a loading control, e.g., total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Quantify the protein concentration of the histone extracts.

-

Mix an equal amount of protein for each sample with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the signal of the modified histone to the total histone loading control.

-

Conclusion

Inhibition of MAT2A represents a compelling therapeutic strategy for cancers with aberrant epigenetic landscapes. While specific data for this compound is emerging, the wealth of information from other well-characterized MAT2A inhibitors demonstrates a clear mechanism of action leading to the modulation of histone methylation. The protocols and data presented in this guide provide a foundational understanding for researchers and drug developers interested in targeting the MAT2A-histone methylation axis. Further investigation into the specific effects of this compound on a broad range of histone marks and in various disease models is warranted to fully elucidate its therapeutic potential.

References

The Cutting Edge of Cancer Therapy: A Technical Guide to the Discovery and Development of Novel MAT2A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising target in oncology, particularly for cancers with a specific genetic vulnerability. This technical guide provides an in-depth overview of the discovery and development of novel MAT2A inhibitors, focusing on the core scientific principles, experimental methodologies, and key data that underpin this rapidly advancing field.

Introduction: The Rationale for Targeting MAT2A

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1] In normal tissues, the expression and activity of MAT2A are tightly regulated. However, in many cancers, there is a heightened demand for SAM to fuel rapid cell growth and proliferation.[1]

A key breakthrough in the field was the discovery of a synthetic lethal relationship between MAT2A and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[3] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis. MTA is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5), rendering cancer cells with MTAP deletion exquisitely sensitive to further reductions in SAM levels.[2][4] By inhibiting MAT2A and thereby depleting the cellular SAM pool, a synthetic lethal crisis is induced in MTAP-deleted cancer cells, leading to cell cycle arrest and apoptosis.[5][6] This targeted approach offers a promising therapeutic window, as normal cells with intact MTAP are less affected.[5]

Quantitative Data on Novel MAT2A Inhibitors

The development of potent and selective MAT2A inhibitors is a major focus of current research. The following tables summarize key quantitative data for some of the most significant compounds disclosed in the literature.

| Compound | MAT2A Enzymatic IC50 (nM) | Cellular SAM IC50 (nM) | HCT116 MTAP-/- Proliferation IC50 (nM) | Reference(s) |

| AG-270 | - | 1.2 μM (SAM synthesis) | - | [7] |

| PF-9366 | 420 | 225 (SAM synthesis in Huh-7 cells) | - | [8] |

| Compound 28 (Arylquinazolinone series) | - | 25 (SDMA) | 250 | [7] |

| Compound 30 (3H-pyrido[1,2-c]pyrimidin-3-one derivative) | - | - | Potent | [9] |

| Compound 8 (Tetrahydrobenzo[10][11]imidazo[1,2-a]pyrazine derivative) | 18 | - | 52 | [4] |

| Compound 17 | 430 | - | 1400 | [12] |

| Compound 9 (Fragment-based joining strategy) | 20 | - | 10 | [13] |

| SCR-7952 | - | - | Potent | [11] |

| IDE397 | ~10 | 7 | 15 | [11] |

| Euregen MAT2Ais | low nanomolar | - | >20-fold selective for MTAP-/- | [3] |

Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.

Key Experimental Protocols

The characterization of novel MAT2A inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited in the development of these compounds.

MAT2A Enzyme Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of MAT2A, which catalyzes the formation of SAM from methionine and ATP. A common method involves the colorimetric detection of inorganic phosphate, a byproduct of the reaction.

Materials:

-

Purified recombinant MAT2A enzyme

-